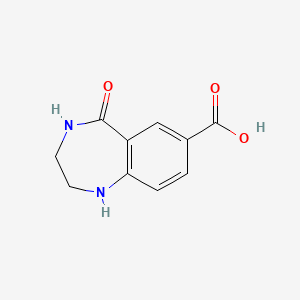![molecular formula C12H23NO3 B6609197 tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate CAS No. 2354064-07-4](/img/structure/B6609197.png)
tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate, also known as tert-butyl N-cyclopropylmethylcarbamate (TBCM), is a novel carbamate compound with a wide range of applications in scientific research and industry. TBCM is a useful tool for synthetic organic chemists, as it can be used as a catalyst or as a reagent in various reactions. It is also used as an intermediate in the synthesis of pharmaceuticals and other compounds. Additionally, TBCM has been studied for its potential as a therapeutic agent for various diseases, as well as its ability to modulate enzyme activities.
Scientific Research Applications
TBCM has been widely used in scientific research for a variety of purposes. It has been used as a catalyst in the synthesis of various organic compounds, such as pharmaceuticals and other compounds. Additionally, it has been used to modulate enzyme activities, as well as to study the effects of enzyme inhibition and activation. Furthermore, TBCM has been used to study the effects of drug metabolism and drug transport.
Mechanism of Action
TBCM acts as an inhibitor of enzymes that catalyze the hydrolysis of carbamates. It binds to the active site of the enzyme and prevents the hydrolysis of the carbamate substrate. This inhibition of enzyme activity can be used to study the effects of enzyme inhibition and activation.
Biochemical and Physiological Effects
TBCM has been studied for its potential as a therapeutic agent for various diseases. In particular, it has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been studied for its potential to modulate the activity of enzymes involved in the transport of drugs and other compounds.
Advantages and Limitations for Lab Experiments
TBCM has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it is a relatively inexpensive reagent. However, it is important to note that TBCM is an inhibitor of enzymes, and thus it should not be used in experiments where enzyme activity is desired.
Future Directions
TBCM has potential applications in the pharmaceutical industry, as it can be used to modulate the activity of enzymes involved in drug metabolism and transport. Additionally, it has potential applications in the development of therapeutic agents for various diseases, as it can be used to modulate the activity of enzymes involved in biochemical pathways. Furthermore, it has potential applications in the development of synthetic organic compounds, as it can be used as a catalyst or as a reagent in various reactions. Finally, it has potential applications in the development of biocatalysts, as it can be used to study the effects of enzyme inhibition and activation.
Synthesis Methods
TBCM can be synthesized in a two-step process. The first step involves the reaction of tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate isocyanate with 1-(2-hydroxypropan-2-yl)cyclopropane in the presence of a base, such as sodium hydroxide. This reaction yields a this compound N-cyclopropylmethylcarbamate intermediate. The intermediate can then be converted to the desired product, TBCM, by reaction with a suitable alcohol, such as methanol or ethanol.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-10(2,3)16-9(14)13-8-12(6-7-12)11(4,5)15/h15H,6-8H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVLPUSOYSGAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-methyl (1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6609120.png)

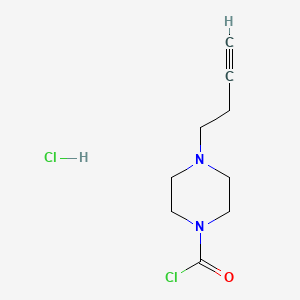
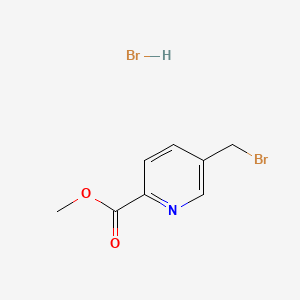

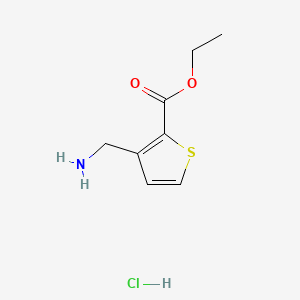
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B6609168.png)
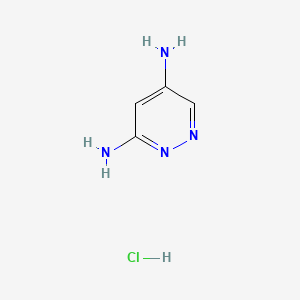
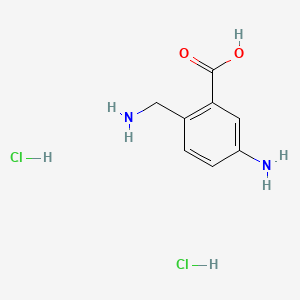
![1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B6609186.png)

![N-[3-amino-2-(chloromethyl)propyl]-3-[4-(trifluoromethyl)phenyl]butanamide hydrochloride](/img/structure/B6609195.png)
![1-[1-(1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6609200.png)
